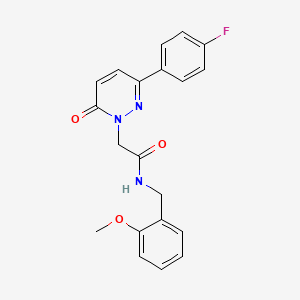![molecular formula C18H15N5O3S2 B2879797 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903842-93-2](/img/structure/B2879797.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazolo-pyridazine ring, and a dihydrobenzofuran ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. An efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported . The analytical data confirmed conclusively that the glutathione conjugation was on the 4-C position of the isothiazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction mixture was then poured on ice and the separated solid was collected by filtration to give 259 (78%) of 9; mp 120.5-122°C .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is 150.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Herbicidal Activity
Research has explored the synthesis and herbicidal activities of various sulfonamide derivatives, including triazolopyrimidinesulfonamide. These studies have aimed to establish biophore models and assess the herbicidal effectiveness of synthesized compounds against a range of species, leading to the identification of potent herbicides for agricultural use (Ren et al., 2000).
Anti-asthmatic Properties
Novel sulfonamide derivatives, including those related to the [1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl structure, have been synthesized and evaluated for their potential in inhibiting bronchoconstriction induced by platelet activating factor (PAF) in guinea pigs. These compounds have shown promising anti-asthmatic activity, suggesting potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Insecticidal Agents
A series of biologically active heterocyclic compounds, including sulfonamide-bearing thiazole moieties, have been synthesized for use as insecticidal agents. These compounds demonstrated significant toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential utility in pest management strategies (Soliman et al., 2020).
Antimicrobial and Antitumor Activity
Research into substituted sulfonamides and sulfinyl derivatives has led to the development of compounds with antimicrobial activity. These efforts aim to identify new therapeutic agents for the treatment of microbial infections and potentially cancer (Abdel-Motaal & Raslan, 2014).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the goal of creating effective antibacterial agents. These compounds have shown high antibacterial activities, offering a promising avenue for developing new treatments for bacterial infections (Azab et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study of similar compounds have been suggested. For example, efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken in order to minimize the potential risk of toxicity . In addition, the development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases has been proposed .
Propriétés
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c24-28(25,13-3-5-15-12(10-13)7-8-26-15)19-11-18-21-20-17-6-4-14(22-23(17)18)16-2-1-9-27-16/h1-6,9-10,19H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACBWWYXKZHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
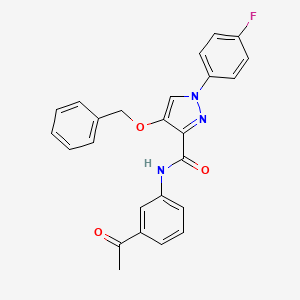

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
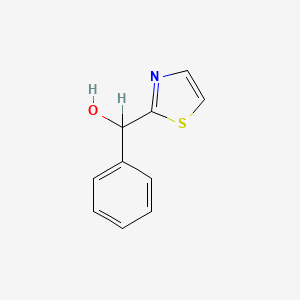


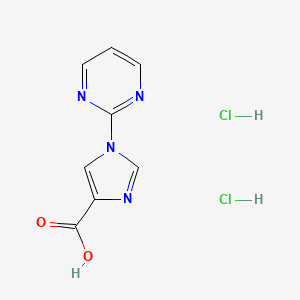


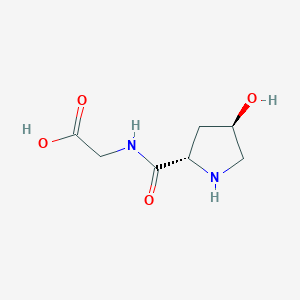
![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)
